1-(2-bromobenzoyl)-3-phenylpyrrolidine
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Overview
Description
1-(2-bromobenzoyl)-3-phenylpyrrolidine is a useful research compound. Its molecular formula is C17H16BrNO and its molecular weight is 330.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.04153 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(2-bromobenzoyl)-3-phenylpyrrolidine is the Janus kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for a variety of cytokines and growth factors .
Mode of Action
This compound interacts with JAK2, specifically targeting its Tyr1007/1008 phosphorylation site . This interaction inhibits the downstream STAT3 Tyr705 signaling pathway , leading to the induction of cell death .
Biochemical Pathways
The inhibition of the JAK2/STAT3 signaling pathway by this compound affects several downstream biochemical pathways. This includes the modulation of the Akt/Src survival signal and altered expression of interwoven apoptotic genes . These changes contribute to the compound’s anti-neoplastic activity.
Result of Action
The result of this compound’s action is the induction of apoptosis, or programmed cell death . This is achieved through the compound’s specific targeting of JAK2 and the subsequent inhibition of the JAK2/STAT3 signaling pathway . The compound’s ability to induce apoptosis confers its anti-neoplastic activity.
Biochemical Analysis
Biochemical Properties
It is known that bromobenzoyl compounds can be used in organic synthesis
Cellular Effects
Some bromobenzoyl compounds have been shown to induce apoptosis in lung cancer cells
Molecular Mechanism
Some bromobenzoyl compounds have been shown to target JAK2, a protein involved in cell signaling, to induce apoptosis in lung cancer cells
Properties
IUPAC Name |
(2-bromophenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-16-9-5-4-8-15(16)17(20)19-11-10-14(12-19)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEVQEVIOYNMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.